N-cyclohexyl-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-cyclohexyl-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic small molecule featuring a thieno[3,2-d]pyrimidinone core substituted with an isobutyl group at position 3 and a thioether-linked acetamide side chain with a cyclohexyl moiety. Its design aligns with medicinal chemistry strategies targeting heterocyclic systems for therapeutic applications, leveraging substituent effects to optimize pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
N-cyclohexyl-2-[3-(2-methylpropyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S2/c1-12(2)10-21-17(23)16-14(8-9-24-16)20-18(21)25-11-15(22)19-13-6-4-3-5-7-13/h8-9,12-13H,3-7,10-11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIKSBPGWNTFPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thienopyrimidine core with a cyclohexyl group and an isobutyl substituent, which may influence its biological interactions. The thienopyrimidine moiety is known for various pharmacological effects, including anti-inflammatory and anticancer properties.
Research indicates that compounds similar to this compound exhibit diverse mechanisms of action:
- Acetylcholinesterase Inhibition : Some derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), which is crucial for enhancing cholinergic function in neurodegenerative diseases like Alzheimer's .
- Anticancer Activity : The thienopyrimidine structure has shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Compounds in this class may reduce inflammatory cytokines, contributing to their therapeutic potential in treating inflammatory diseases .
In Vitro Studies
Several studies have evaluated the biological activity of related compounds:
- Inhibition of AChE : A study highlighted that certain thienopyrimidine derivatives showed IC50 values in the nanomolar range against AChE, suggesting strong inhibitory potential compared to established drugs like donepezil .
- Anticancer Screening : Compounds featuring the thienopyrimidine scaffold were tested against various cancer cell lines. For instance, derivatives exhibited significant cytotoxicity with IC50 values indicating effective growth inhibition .
Case Studies
- Alzheimer's Disease Models : In animal models of Alzheimer's disease, compounds similar to this compound demonstrated improved cognitive function correlating with reduced AChE activity .
- Cancer Treatment Trials : Clinical trials involving thienopyrimidine derivatives have reported promising results in reducing tumor size and improving survival rates in patients with specific types of cancer .
Data Tables
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, emphasizing substituent effects, biological targets, and structure-activity relationships (SAR).
Structural Analogues with Thieno/Pyrimidine Cores
Key Observations :
- Core Flexibility: Replacement of the thieno[3,2-d]pyrimidinone with pyrimido[5,4-b]indole (as in 1Z105) shifts activity from WNT inhibition (IWP2) to TLR4 agonism, highlighting core-dependent target specificity .
- Substituent Effects: Isobutyl vs. Halogen/EDG Impact: Halogens (e.g., 4-fluorophenyl in Compound 266) and electron-donating groups (EDGs) improve potency, as seen in cytotoxic oxadiazole derivatives (e.g., Compound 154, IC₅₀ = 3.8 μM against A549 cells) .
- Side Chain Modifications : The N-cyclohexyl acetamide moiety is conserved in TLR4 agonists (1Z105, 2B182C) but replaced with aryl groups (e.g., 3-methoxyphenyl in ) in other analogs, suggesting its role in receptor binding .
Activity and Selectivity Profiles
- TLR4 Agonists : 1Z105 and 2B182C demonstrate adjuvant efficacy via TLR4 activation, with 2B182C showing enhanced NF-κB signaling due to the furan-2-yl substituent .
- WNT Inhibitors: IWP2’s tetrahydro-thienopyrimidinone core and phenyl group enable selective inhibition of WNT maturation, unlike the target compound’s isobutyl-substituted scaffold .
- Kinase Inhibitors : Compound 266’s fluorophenyl and methylthioimidazole groups confer CK1δ selectivity, illustrating how distal substituents fine-tune target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
